5-Lipoxygenase-In-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-68151 is a small molecule drug known for its inhibitory effects on the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. R-68151 has been studied for its potential therapeutic applications, particularly in the treatment of immune system diseases and skin conditions such as psoriasis .
Preparation Methods
The synthesis of R-68151 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure the selective inhibition of 5-lipoxygenase without affecting other enzymes such as 12-lipoxygenase, cyclooxygenase, and thromboxane-A2 synthetase .
Chemical Reactions Analysis
R-68151 primarily undergoes reactions that involve its interaction with the 5-lipoxygenase enzyme. The compound inhibits the enzyme’s activity, thereby reducing the production of leukotriene B4, a potent inflammatory mediator. The major product formed from this reaction is a decrease in leukotriene B4 levels, which helps in reducing inflammation .
Scientific Research Applications
Chemistry: As a selective inhibitor of 5-lipoxygenase, R-68151 is used in research to study the enzyme’s role in various biochemical pathways.
Biology: The compound is used to investigate the biological processes involving leukotrienes and their impact on inflammation and immune responses.
Medicine: R-68151 has shown promise in the treatment of psoriasis and other inflammatory conditions.
Mechanism of Action
R-68151 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotriene A4, which is further converted to leukotriene B4. By inhibiting 5-lipoxygenase, R-68151 reduces the production of leukotriene B4, thereby decreasing inflammation. The molecular target of R-68151 is the active site of the 5-lipoxygenase enzyme, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid .
Comparison with Similar Compounds
R-68151 is unique in its selective inhibition of 5-lipoxygenase without affecting other related enzymes. Similar compounds include:
ETH615: Another 5-lipoxygenase inhibitor with similar anti-inflammatory properties.
15-hydroxyeicosatetraenoic acid: A compound involved in the regulation of inflammation.
Leflunomide: An immunomodulatory drug with anti-inflammatory effects.
Linetastine: An antihistamine with additional anti-inflammatory properties.
Lonapalene: A compound with anti-inflammatory and anti-allergic effects.
MK886: A leukotriene biosynthesis inhibitor.
Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.
R-68151 stands out due to its specific inhibition of 5-lipoxygenase, making it a valuable tool in the study and treatment of inflammatory conditions.
Properties
CAS No. |
138331-04-1 |
---|---|
Molecular Formula |
C23H28N4O2S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-ethyl-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26-22(30)27(21(29)23(26,2)3)19-7-5-17(6-8-19)24-13-15-25(16-14-24)18-9-11-20(28)12-10-18/h5-12,28H,4,13-16H2,1-3H3 |
InChI Key |
AHWDHLCCXRVAIC-UHFFFAOYSA-N |
SMILES |
CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Canonical SMILES |
CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
138331-04-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-ethyl-3(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-5-dimethyl)-2-thioxo-4-imidazolidinone R 68151 R-68151 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.